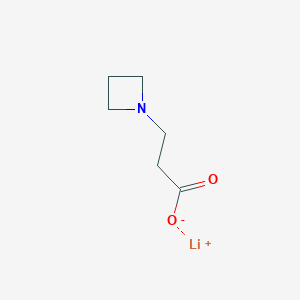

Lithium 3-(azetidin-1-yl)propanoic acid

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Organic Synthesis

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable building block in organic chemistry. medwinpublishers.comresearchgate.net Its inherent ring strain makes it susceptible to various ring-opening reactions, providing access to a diverse array of functionalized acyclic amines. rsc.org This reactivity, coupled with the rigid conformation it imparts on a molecule, has made azetidine derivatives sought-after components in medicinal chemistry. researchgate.net They are often used as bioisosteres for other cyclic amines or as constrained linkers in drug candidates. researchgate.net The synthesis of azetidines can be challenging due to this ring strain, with common methods including intramolecular cyclization and cycloaddition reactions. medwinpublishers.com

Overview of Propanoic Acid Derivatives in Chemical Transformations

Propanoic acid and its derivatives are fundamental C3 building blocks in organic synthesis. The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations, including esterification, amidation, and reduction to alcohols. Furthermore, the propanoic acid scaffold can be functionalized at the α- and β-positions to introduce additional chemical diversity. The presence of a propanoic acid moiety in a molecule can influence its solubility, polarity, and ability to participate in hydrogen bonding, which are crucial properties in various chemical and biological contexts.

Contextualization of Lithium Salts in Organometallic and Synthetic Chemistry

Lithium salts play a pivotal role in both organometallic and synthetic chemistry. In the context of carboxylic acids, the formation of a lithium salt, such as Lithium 3-(azetidin-1-yl)propanoic acid, involves the deprotonation of the acidic proton of the carboxyl group by a lithium base. This transformation converts the carboxylic acid into a carboxylate, which can alter the compound's physical properties, such as its melting point and solubility. In organometallic chemistry, organolithium reagents are powerful bases and nucleophiles, widely used for C-C bond formation and deprotonation reactions. While the title compound is a simple salt and not an organolithium reagent, the use of lithium highlights a common strategy to modify the properties of an organic acid.

Rationale for Investigating this compound

The combination of the azetidine ring, the propanoic acid linker, and the lithium counter-ion in one molecule presents an interesting subject for chemical investigation. The rationale for studying this compound stems from the potential to merge the desirable properties of each component. The azetidine moiety can introduce conformational rigidity and a basic nitrogen center, while the propanoic acid tail provides a handle for further synthetic modifications or for modulating physicochemical properties. The formation of the lithium salt can enhance the compound's stability or solubility in specific solvent systems, which can be advantageous for certain applications.

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts suggest its potential as a versatile building block in the synthesis of more complex molecules. The parent acid, 3-(azetidin-1-yl)propanoic acid, and its derivatives are of interest for creating novel chemical entities with potential applications in various fields of chemical research.

Compound Data

The following tables provide available data for the parent acid and its ethyl ester, which can offer insights into the general properties of this class of compounds.

Table 1: Properties of 3-(azetidin-1-yl)propanoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 99102-01-9 | synblock.com |

| Molecular Formula | C6H11NO2 | synblock.com |

| Molecular Weight | 129.16 g/mol | synblock.com |

Table 2: Physical Properties of Ethyl 3-(azetidin-1-yl)propanoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 7730-42-9 | chemsynthesis.com |

| Molecular Formula | C8H15NO2 | chemsynthesis.com |

| Molecular Weight | 157.21 g/mol | chemsynthesis.com |

| Boiling Point | 86-87 °C (at 12 mmHg) | chemsynthesis.com |

| Density | 0.965 g/mL | chemsynthesis.com |

| Refractive Index | 1.441 | chemsynthesis.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;3-(azetidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPOUVWEDACGE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CN(C1)CCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium 3 Azetidin 1 Yl Propanoic Acid and Its Precursors

Retrosynthetic Analysis of the Azetidinyl Propanoic Acid Scaffold

The most logical retrosynthetic disconnection is the C-N bond between the azetidine (B1206935) ring and the propanoic acid moiety. This leads to two key synthetic precursors: the azetidine ring and a three-carbon chain with a suitable leaving group or an electrophilic center. This disconnection suggests two primary forward synthetic strategies:

N-alkylation: This approach involves the reaction of azetidine with a 3-halopropanoic acid derivative, such as ethyl 3-bromopropanoate.

Aza-Michael Addition: This strategy entails the conjugate addition of azetidine to an acrylate (B77674), such as ethyl acrylate.

A deeper retrosynthetic analysis involves the disconnection of the azetidine ring itself. This opens up various pathways for its construction from acyclic precursors, which are discussed in the precursor synthesis section.

The formation of the azetidine ring is a critical and often challenging step in the synthesis due to the inherent ring strain of the four-membered heterocycle. The stability of the azetidine ring is significantly greater than that of aziridines, making it a more manageable synthetic target. The method chosen for the ring's construction dictates the availability of starting materials and the potential for introducing substituents. The synthesis of the unsubstituted azetidine ring is often a key step before the introduction of the propanoic acid side chain.

Precursor Synthesis Pathways

The synthesis of the precursors to Lithium 3-(azetidin-1-yl)propanoic acid involves the formation of azetidinyl building blocks and their subsequent functionalization.

The construction of the azetidine ring can be achieved through several cyclization methods, each with its own advantages and limitations.

| Cyclization Method | Description | Key Features |

| Intramolecular Cyclization of γ-Haloamines | One of the most common methods, involving the treatment of 3-chloro- or 3-bromoamines with a strong base to effect an intramolecular nucleophilic substitution. | Yields can be variable and may be reduced by competing elimination reactions. |

| Palladium-Catalyzed C(sp3)-H Amination | An intramolecular reaction that forms the azetidine ring through the activation of a C-H bond, offering good functional group tolerance. | Involves a Pd(II)/Pd(IV) catalytic cycle and can be promoted by an oxidant. |

| [2+2] Photocycloaddition | An intermolecular reaction between an imine and an alkene, induced by visible light, to form the four-membered ring. | Can be catalyzed by photocatalysts like Ir(III) complexes. |

| Strain-Release Homologation | Utilizes highly strained azabicyclo[1.1.0]butanes, which react with organolithium reagents and boronic esters to form functionalized azetidines. | Proceeds via a 1,2-migration with cleavage of the central C-N bond to relieve ring strain. |

| Radical Cyclization | A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes can produce highly functionalized azetidines. | Involves a 4-exo-trig cyclization of a tertiary alpha-amino carbon-centered radical. |

| La(OTf)3-Catalyzed Aminolysis | Intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate. | Tolerates acid-sensitive and Lewis basic functional groups. |

These methods provide access to a variety of substituted and unsubstituted azetidine cores that can be further elaborated.

Once the azetidine ring is formed, the propanoic acid side chain can be introduced. This is typically achieved through N-alkylation or aza-Michael addition. To control reactivity, the azetidine nitrogen is often protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

N-Alkylation: This is a direct approach where a pre-formed azetidine is reacted with a compound containing the propanoic acid backbone and a suitable leaving group. An example is the reaction of N-Boc-azetidine with ethyl 3-bromopropanoate. The Boc protecting group can then be removed under acidic conditions to yield the desired product.

Aza-Michael Addition: This reaction involves the conjugate addition of azetidine to an α,β-unsaturated ester like ethyl acrylate. This method is often efficient and can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting ester can then be hydrolyzed to the carboxylic acid. The use of microwave irradiation can significantly accelerate these reactions.

Synthesis of Substituted Propanoic Acid Moieties

The synthesis of the 3-(azetidin-1-yl)propanoic acid backbone typically starts with the preparation of a suitable propanoate ester. A common and efficient method for this is the aza-Michael addition of azetidine to an acrylic acid derivative. For instance, methyl 3-(azetidin-1-yl)propanoate can be synthesized by reacting azetidine with methyl acrylate. This reaction is a key step in forming the carbon-nitrogen bond that connects the azetidine ring to the propanoic acid chain.

The subsequent step involves the hydrolysis of the ester to yield the free carboxylic acid, 3-(azetidin-1-yl)propanoic acid. This is typically achieved through saponification, where the ester is treated with a base. While sodium hydroxide (B78521) is commonly used for this purpose, the use of lithium hydroxide (LiOH) is also a viable and direct route, particularly when the end product is the lithium salt. The reaction is generally carried out in a solvent mixture, such as dioxane and water.

For chiral propanoic acid derivatives, maintaining stereochemical integrity during hydrolysis is crucial. Epimerization at a stereocenter alpha to the carbonyl group can be a concern under basic conditions. To mitigate this, reaction conditions such as lower temperatures and careful control of the base stoichiometry are often employed. Alternative methods, like using a combination of lithium hydroxide and hydrogen peroxide, have been explored to achieve milder hydrolysis conditions.

Direct and Indirect Synthetic Routes to 3-(azetidin-1-yl)propanoic acid

The synthesis of 3-(azetidin-1-yl)propanoic acid can be approached through various direct and indirect routes, primarily focusing on the strategic formation of the azetidine ring and its subsequent functionalization.

Strategies for Carbon-Nitrogen Bond Formation

The formation of the azetidine ring itself is a key challenge in the synthesis of this compound class due to the inherent ring strain of the four-membered heterocycle. Common strategies for constructing the azetidine ring, which contains the crucial carbon-nitrogen bonds, include:

Intramolecular Cyclization: This is a widely used method where a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position undergoes cyclization. For example, the cyclization of a γ-amino alcohol or a γ-haloamine derivative can yield the azetidine ring.

[2+2] Cycloaddition: This approach involves the reaction of an imine with an alkene or a ketene to form the four-membered ring in a single step. The Staudinger synthesis, reacting an imine with a ketene, is a classic example leading to β-lactams (azetidin-2-ones), which can then be further modified.

Ring Expansion: Aziridine (B145994) derivatives can undergo ring expansion to form azetidines. This can be achieved by reacting an aziridine with a suitable one-carbon component.

Once the azetidine ring is formed, the propanoic acid side chain can be introduced. A direct and common method is the Michael addition of the azetidine nitrogen to an acrylate ester, as previously mentioned. This approach is efficient for creating the C-N bond between the pre-formed azetidine and the propanoic acid moiety.

Stereochemical Control in the Synthesis of Azetidinyl Propanoic Acids

Achieving stereochemical control in the synthesis of substituted azetidinyl propanoic acids is of significant interest, particularly for their potential applications in medicinal chemistry. When a stereocenter is present on the azetidine ring or the propanoic acid side chain, controlling the stereochemistry becomes a critical aspect of the synthesis.

Several strategies can be employed to achieve stereocontrol:

Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure precursor, such as a chiral amino acid or a chiral epoxide, can lead to the formation of a stereochemically defined azetidine ring.

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions, such as the cycloaddition or cyclization steps, can induce enantioselectivity, leading to the preferential formation of one enantiomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step to yield the desired chiral product.

Diastereoselective Reactions: If a stereocenter is already present in the molecule, subsequent reactions can be designed to proceed with high diastereoselectivity, allowing for the controlled formation of a second stereocenter. For example, the reduction of a ketone on a chiral azetidine ring can be influenced by the existing stereocenter.

In the context of 3-(azetidin-1-yl)propanoic acid derivatives, if a substituent on the azetidine ring creates a chiral center, its stereochemistry can be established during the ring formation. For chiral centers on the propanoic acid side chain, stereocontrol can be introduced during the synthesis of the substituted acrylate precursor or through stereoselective modifications of the propanoic acid moiety after its attachment to the azetidine ring. For instance, the hydrolysis of a chiral ester must be conducted under conditions that prevent racemization.

Formation and Isolation of this compound Salt

The final step in the synthesis is the formation and isolation of the lithium salt of 3-(azetidin-1-yl)propanoic acid. This is typically achieved by reacting the carboxylic acid with a lithium base.

Counterion Exchange Methodologies

While the direct reaction of the carboxylic acid with a lithium base is the most straightforward method, counterion exchange offers an alternative route. This can be particularly useful if the carboxylic acid is first isolated as a different salt, for example, a sodium or potassium salt, which might be more convenient to purify.

The general principle of counterion exchange involves replacing the initial cation with a lithium ion. This can be accomplished through several techniques:

Precipitation: If the desired lithium salt is less soluble in a particular solvent system than the starting salt, it can be precipitated out by adding a soluble lithium salt.

Ion-Exchange Chromatography: This technique utilizes a column packed with a solid resin that has an affinity for certain ions. A solution of the initial salt is passed through the column, where the original cations are exchanged for lithium ions that are pre-loaded onto the resin. The eluent will then contain the desired lithium salt. Cation-exchange resins are commonly employed for this purpose.

Optimization of Reaction Conditions for Salt Formation

The formation of a pure, crystalline lithium salt requires careful optimization of the reaction and isolation conditions. Key parameters that are often adjusted include:

Choice of Lithium Base: Lithium hydroxide (LiOH) is a common choice for neutralizing the carboxylic acid. Other lithium bases, such as lithium carbonate (Li₂CO₃), can also be used. The choice may depend on the desired reaction rate and the ease of removing byproducts.

Solvent System: The choice of solvent is critical for both the reaction and the subsequent crystallization of the lithium salt. A solvent system in which the lithium salt has limited solubility at a certain temperature is ideal for achieving good recovery through crystallization. Mixtures of organic solvents and water are often employed.

Temperature: Temperature plays a crucial role in both the reaction kinetics and the solubility of the salt. The salt formation reaction may be carried out at room temperature or with gentle heating, while crystallization is typically induced by cooling the solution.

pH Control: Careful control of the pH during the neutralization step is important to ensure complete conversion to the salt without causing degradation of the product.

Crystallization Method: The method of crystallization can significantly impact the purity and crystal morphology of the final product. Techniques such as slow cooling, evaporation of the solvent, or the addition of an anti-solvent can be optimized to obtain well-defined crystals.

Table 1: Summary of Synthetic Steps and Key Considerations

| Step | Reaction | Key Reagents/Conditions | Important Considerations |

|---|---|---|---|

| Precursor Synthesis | Aza-Michael addition | Azetidine, Methyl acrylate | Efficient C-N bond formation |

| Carboxylic Acid Formation | Ester hydrolysis (saponification) | NaOH or LiOH, Dioxane/H₂O | Prevention of epimerization for chiral compounds |

| Salt Formation (Direct) | Neutralization | 3-(azetidin-1-yl)propanoic acid, LiOH | Stoichiometry, solvent choice for crystallization |

| Salt Formation (Indirect) | Counterion exchange | Initial salt (e.g., sodium), Lithium salt or ion-exchange resin | Efficiency of exchange, purification of final salt |

Table 2: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3-(azetidin-1-yl)propanoic acid | |

| Methyl 3-(azetidin-1-yl)propanoate | |

| Azetidine | |

| Methyl acrylate | |

| Lithium hydroxide | |

| Sodium hydroxide | |

| Hydrogen peroxide |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. emergingpub.comaxil-is.com The synthesis of complex molecules like this compound offers numerous opportunities to integrate these principles, from the selection of starting materials to the final product isolation. The focus is on reducing waste, improving energy efficiency, and utilizing less hazardous materials. emergingpub.com

Solvent Selection and Waste Minimization

Solvent selection is a critical aspect of green synthesis, as solvents account for a significant portion of the waste generated in pharmaceutical processes. emergingpub.com The ideal solvent should be non-toxic, biodegradable, and recyclable, with a high boiling point and low volatility to minimize emissions. Water is often considered the greenest solvent, although its use can be limited by the solubility of reactants and intermediates. In the synthesis of azetidine and propanoic acid derivatives, a shift towards greener solvents is being explored.

Waste minimization strategies in the pharmaceutical industry are guided by a hierarchy that prioritizes elimination, reduction, recycling, and finally, treatment and disposal. core.ac.uk For the synthesis of this compound, this would involve optimizing reaction conditions to maximize yield and reduce the formation of by-products. Continuous manufacturing processes are also being adopted to improve resource utilization and reduce waste compared to traditional batch production. emergingpub.com

Below is a table comparing common solvents used in organic synthesis with greener alternatives, highlighting properties relevant to green chemistry.

| Solvent | Boiling Point (°C) | Environmental, Health & Safety (EHS) Concerns | Greener Alternative | Boiling Point (°C) | EHS Advantages |

| Dichloromethane | 39.6 | Carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran | 80 | Bio-derived, lower toxicity, less volatile |

| Chloroform | 61.2 | Carcinogen, VOC, ozone-depleting | Anisole | 154 | Higher boiling point, lower toxicity |

| Benzene | 80.1 | Carcinogen, flammable, VOC | Toluene | 110.6 | Less toxic than benzene, though still a VOC |

| Diethyl ether | 34.6 | Highly flammable, peroxide-forming | Cyclopentyl methyl ether | 106 | Higher boiling point, lower peroxide formation |

| Acetone | 56 | Flammable, VOC | Ethyl acetate (B1210297) | 77.1 | Lower toxicity, biodegradable |

This table presents a generalized comparison of solvents and their properties relevant to green chemistry principles.

Catalytic Approaches in Azetidine and Propanoic Acid Synthesis

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher atom economy, lower energy consumption, and reduced waste generation. The use of catalysts can eliminate the need for stoichiometric reagents, which often end up as waste. nih.gov

Azetidine Synthesis:

The synthesis of the azetidine ring, a key component of the target molecule, can be achieved through various catalytic methods. magtech.com.cnnih.gov Traditional methods often involve multi-step procedures with harsh reagents. Modern catalytic approaches focus on more direct and efficient routes. For instance, palladium-catalyzed intramolecular amination of C-H bonds allows for the direct formation of the azetidine ring from a suitable amine precursor. rsc.org Another innovative approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, offering a concise method to construct the azetidine scaffold. nih.govnih.gov These methods often proceed under milder conditions and with greater efficiency than classical synthetic routes. organic-chemistry.org

Propanoic Acid Synthesis:

For the propanoic acid moiety, catalytic methods are also central to green synthesis. The carbonylation of ethylene with carbon monoxide and water in the presence of metal catalysts, such as nickel or palladium complexes, is an established industrial process for producing propanoic acid. creative-proteomics.com This method is highly atom-economical. For the synthesis of 3-(azetidin-1-yl)propanoic acid, a potential green route could involve the direct catalytic addition of azetidine to a propanoic acid precursor like acrylic acid or its esters. This avoids the use of protecting groups and reduces the number of synthetic steps.

The table below summarizes some catalytic approaches relevant to the synthesis of the precursors of this compound.

| Precursor | Catalytic Method | Catalyst Example | Advantages |

| Azetidine Ring | Intramolecular C-H Amination | Palladium (II) complexes | High atom economy, direct C-N bond formation rsc.org |

| Azetidine Ring | [3+1] Radical Cascade Cyclization | Photo-induced Copper catalyst | Mild reaction conditions, use of visible light nih.govnih.gov |

| Propanoic Acid | Carbonylation of Ethylene | Nickel or Palladium complexes | High atom economy, continuous process creative-proteomics.com |

| 3-(azetidin-1-yl)propanoic acid | Michael Addition | Lewis acids or organocatalysts | Direct formation of the C-N bond, potentially fewer steps |

This table illustrates examples of catalytic methodologies that align with green chemistry principles for the synthesis of the constituent parts of the target molecule.

Advanced Structural Characterization of Lithium 3 Azetidin 1 Yl Propanoic Acid

Crystallographic Analysis of Lithium 3-(azetidin-1-yl)propanoic acid and Analogues

Crystallographic analysis provides definitive proof of molecular structure, including stereochemistry and the intricate details of intermolecular interactions that govern the formation of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution. While specific crystallographic data for this compound is not publicly available, analysis of analogous structures, such as ionic cocrystals of lithium salts with amino acids like L-proline (B1679175), provides significant insight into its expected solid-state characteristics. acs.orgnih.gov

The solid-state packing of such ionic compounds is a balance of strong ion-ion interactions between the lithium cation and the carboxylate anion, supplemented by weaker van der Waals forces and potential hydrogen bonds involving the azetidine (B1206935) ring. In analogous lithium-amino acid cocrystals, these interactions lead to well-defined, repeating structures, often described by a square grid (sql) topology. acs.orgnih.gov

Interactive Table 1: Representative Crystallographic Data for an Analogue Lithium Aminocarboxylate Salt

The following table presents typical crystallographic parameters based on published data for lithium-l-proline ionic cocrystals, which serve as a model for the anticipated structure of this compound. acs.orgnih.gov

| Parameter | Representative Value | Description |

| Crystal System | Orthorhombic or Monoclinic | Describes the symmetry of the unit cell. acs.orgnih.gov |

| Space Group | P2₁2₁2₁ or P2₁ | Defines the specific symmetry elements present within the crystal lattice. acs.org |

| a (Å) | 5 - 10 Å | The length of the 'a' axis of the unit cell. |

| b (Å) | 8 - 15 Å | The length of the 'b' axis of the unit cell. |

| c (Å) | 10 - 20 Å | The length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90, 90, 90 or 90, >90, 90 | The angles between the unit cell axes. |

| Z (Formula Units/Cell) | 4 | The number of formula units of the compound contained within one unit cell. acs.org |

| Li⁺ Coordination Environment | Tetrahedral (LiO₄) | The lithium cation is typically coordinated by four oxygen atoms from bridging carboxylate groups. acs.org |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. nih.gov These different forms, or polymorphs, can have distinct physical properties. For ionic compounds like this compound, polymorphism is a common phenomenon. Studies on analogous lithium carboxylate and l-proline cocrystals have revealed the existence of multiple polymorphs, which can be selectively obtained by varying crystallization conditions such as solvent, temperature, or the presence of humidity. acs.orgnih.gov For instance, different polymorphs may arise from changes in the conformation of the anion or the coordination network of the lithium ions. nih.gov

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. acs.org This strategy can be applied to this compound to deliberately create new solid forms with desired properties. By introducing specific "co-formers"—secondary molecules that integrate into the crystal lattice—it is possible to generate ionic cocrystals. acs.org This approach has been used with other lithium salts to modify their physical properties. acs.org The selection of co-formers that can form robust hydrogen bonds or other interactions with the azetidine ring or the carboxylate group could lead to novel crystalline phases with unique packing arrangements and potentially altered characteristics.

Conformational Analysis of the Azetidine Ring and Propanoic Acid Moiety

While crystallography describes the static state in a crystal, conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

The azetidine ring is a four-membered heterocycle containing one nitrogen atom. Like its carbocyclic analogue, cyclobutane, the azetidine ring is characterized by significant ring strain. srce.hr This strain arises from two main sources: angle strain (bond angles deviating from the ideal sp³ tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). The total strain energy of an azetidine ring is considerable, though less than that of a three-membered aziridine (B145994) ring, which makes it more stable and easier to handle. srce.hr

To alleviate this inherent strain, the azetidine ring is not planar. Instead, it adopts a puckered or bent conformation. rsc.orgrsc.org This puckering increases the bond angles slightly and staggers the hydrogen atoms on adjacent carbons, reducing both angle and torsional strain. This non-planar geometry is a critical feature of this compound, as it dictates the three-dimensional shape of the molecule and the relative orientation of the propanoic acid substituent.

The puckered azetidine ring can exist in two equivalent (in the unsubstituted ring) or non-equivalent (in a substituted ring) conformations that can rapidly interconvert via a process known as ring inversion. Gas-phase electron diffraction studies of the parent azetidine molecule show that the ring is characterized by a dihedral (puckering) angle of approximately 37°. rsc.orgrsc.org There is an energy barrier to this inversion, which passes through a higher-energy planar transition state.

The propanoic acid moiety also has conformational flexibility due to rotation around its C-C single bonds. Analysis of analogous 3-substituted propanoic acids shows that the conformation is often a dynamic equilibrium between trans (antiperiplanar) and gauche (synclinal) rotamers. nih.gov The relative stability of these conformers can be influenced by the solvent, pH, and the potential for intramolecular hydrogen bonding. nih.gov In the case of this compound, interactions between the carboxylate group and the azetidine nitrogen could influence the conformational preference of the side chain.

Interactive Table 2: Conformational Features of Azetidine and Propanoic Acid Moieties

This table summarizes the key conformational states and typical energy barriers based on data for the parent azetidine ring and related propanoic acid derivatives.

| Molecular Moiety | Conformational Feature | Preferred State(s) | Interconversion Barrier | Notes |

| Azetidine Ring | Ring Puckering | Non-planar, puckered (Dihedral angle ≈ 37°) rsc.orgrsc.org | ~1.26 kcal/mol (for parent azetidine) | The puckered state relieves ring strain. The ring rapidly inverts between two puckered forms. rsc.org |

| Propanoic Acid Chain | Rotation (C-C bonds) | trans and gauche conformers | Low (typically 1-5 kcal/mol) | The equilibrium between conformers is sensitive to solvent and potential intramolecular interactions. nih.gov |

Theoretical and Computational Chemistry of Lithium 3 Azetidin 1 Yl Propanoic Acid

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental to modern computational chemistry, providing a detailed description of molecular systems based on the principles of quantum physics. Methods like Density Functional Theory (DFT) have become standard tools for accurately predicting the properties of molecules, offering a balance between computational cost and accuracy.

Electronic structure calculations are employed to determine the arrangement of electrons within a molecule and the associated energies. These calculations are crucial for understanding a molecule's stability, reactivity, and geometry.

Energy minimization, or geometry optimization, is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For Lithium 3-(azetidin-1-yl)propanoic acid, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The structure combines a flexible propanoic acid chain with a strained four-membered azetidine (B1206935) ring. The lithium cation (Li⁺) is expected to form a strong ionic bond with the negatively charged carboxylate group (COO⁻). Computational studies on similar simple lithium carboxylates, such as lithium acetate (B1210297), reveal that the Li-O bond is primarily electrostatic in nature. nih.gov These studies also show a tendency for lithium salts to form dimers or larger aggregates in the solid state, where the lithium ion bridges the carboxylate groups of two or more molecules. nih.govnih.gov The geometry optimization for this compound would therefore account for the internal strain of the azetidine ring, the conformational freedom of the propyl chain, and the strong electrostatic interaction between the lithium ion and the carboxylate oxygen atoms. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), are suitable for this purpose. acs.org

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These values are estimated based on DFT calculations of analogous structures such as lithium acetate and azetidine derivatives. Actual values would require specific calculations for the title compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Li-O (carboxylate) | 1.95 - 2.15 mdpi.comrsc.org | |

| C=O (carboxylate) | ~1.25 | |

| C-O (carboxylate) | ~1.28 | |

| N-C (azetidine ring) | ~1.48 | |

| C-C (azetidine ring) | ~1.55 | |

| C-N-C (in ring) | ~87° | |

| C-C-C (in ring) | ~88° | |

| Bond Angles (°) | ||

| O-Li-O | Varies with coordination | |

| O-C-O (carboxylate) | ~125° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electrical conductivity. nih.govmdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich carboxylate (COO⁻) group. The LUMO is likely distributed across the electropositive lithium ion and potentially involves antibonding orbitals of the azetidine ring system. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Computational studies on various organic lithium carboxylates used in materials science show that the energy gap can be tuned by modifying the organic structure. nih.govmdpi.comacs.org DFT calculations can provide precise energy values for these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies Note: These values are representative estimates based on DFT calculations for similar organic carboxylates. nih.govmdpi.comacs.org

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.9 to -6.5 |

| LUMO Energy | -2.7 to -3.5 |

| HOMO-LUMO Gap | 2.4 to 4.0 |

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data or to predict the spectra of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can reliably predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the azetidine ring and the propanoic acid chain. The chemical shifts of the ring protons would be influenced by the ring strain and the electronegativity of the adjacent nitrogen atom. The carbons of the carboxylate group are typically found at the downfield end of the ¹³C spectrum. d-nb.info Comparing calculated spectra with experimental data can confirm the proposed structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Values are estimated based on standard chemical shift ranges and the electronic environment of the nuclei.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | ||

| CH₂ (next to COO⁻) | 2.2 - 2.6 | |

| CH₂ (next to N) | 2.8 - 3.2 | |

| CH₂ (ring, next to N) | 3.0 - 3.5 | |

| CH₂ (ring, β to N) | 2.0 - 2.4 | |

| ¹³C NMR | ||

| COO⁻ | 175 - 185 | |

| CH₂ (next to COO⁻) | 30 - 40 | |

| CH₂ (next to N) | 50 - 60 | |

| CH₂ (ring, next to N) | 55 - 65 | |

| CH₂ (ring, β to N) | 15 - 25 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. researchgate.net For this compound, key vibrational modes would include the symmetric and asymmetric stretches of the carboxylate (COO⁻) group, typically found in the 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. Other significant vibrations include the C-H stretching modes (~2800-3000 cm⁻¹), and characteristic modes of the azetidine ring, such as ring puckering and C-N stretching. chimia.ch Theoretical calculations help in the precise assignment of each band in the experimental spectra.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) Note: Frequencies are based on DFT calculations for azetidine and acetate compounds. researchgate.netchimia.chscispace.com

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~2950 | ν(C-H) | Asymmetric CH₂ Stretch |

| ~2850 | ν(C-H) | Symmetric CH₂ Stretch |

| ~1600 | ν(COO⁻) | Asymmetric Carboxylate Stretch |

| ~1420 | ν(COO⁻) | Symmetric Carboxylate Stretch |

| ~1450 | δ(CH₂) | CH₂ Scissoring |

| ~1250 | Azetidine Ring Stretch/Breathing | |

| ~950 | C-C Stretch (chain) |

Spectroscopic Property Prediction and Validation

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the atomic-scale movements and interactions of molecules over time. nih.govfrontiersin.org For this compound, MD simulations, utilizing both classical non-polarizable and more advanced polarizable force fields, can elucidate the complex interplay between the lithium cation, the carboxylate anion, and surrounding solvent molecules. nih.govacs.org Such simulations provide a window into the dynamic behavior that governs the macroscopic properties of the system.

The structure of 3-(azetidin-1-yl)propanoic acid possesses significant conformational flexibility. The primary degrees of freedom include the puckering of the four-membered azetidine ring and the rotation about the single bonds of the propanoic acid side chain. The azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain, and the barrier to ring inversion can be computationally modeled. nih.gov

In solution, the molecule likely exists as a zwitterion, where the carboxylic acid protonates the azetidine nitrogen. However, in the presence of a lithium cation, it exists as a lithium salt. The conformational landscape is a balance of intramolecular steric and electronic interactions. Key conformers would differ in the orientation of the carboxylate group relative to the azetidine ring.

A conformational search using computational methods like Density Functional Theory (DFT) can identify and rank the stability of various conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 1: Theoretical Conformational Analysis of 3-(azetidin-1-yl)propanoate in a Gaseous Phase (DFT B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conf-1 (Global Minimum) | Extended chain, anti-periplanar | 0.00 | 65.7 |

| Conf-2 | Gauche, folded conformation | 0.85 | 21.1 |

| Conf-3 | Alternative puckered azetidine ring | 1.50 | 13.2 |

While this compound itself is achiral, the introduction of a substituent could create a chiral center. For such chiral derivatives, chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), becomes a critical tool for determining the absolute configuration. creative-biostructure.comrsc.orgvanderbilt.edu

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in this process. nih.govacs.org The procedure involves:

Identifying all low-energy conformers of a specific enantiomer (e.g., the R-enantiomer).

Calculating the ECD or ORD spectrum for each conformer.

Averaging the individual spectra, weighted by their Boltzmann population, to generate the final theoretical spectrum.

Comparing the simulated spectrum with the experimental one. A match in the sign and shape of the spectrum allows for an unambiguous assignment of the molecule's absolute configuration.

Table 2: Hypothetical TD-DFT Calculated ECD Transitions for a Chiral Derivative (R)-Lithium 2-methyl-3-(azetidin-1-yl)propanoate This table presents hypothetical data for illustrative purposes.

| Transition Number | Excitation Wavelength (nm) | Rotatory Strength (R) in 10-40 cgs | Contributing Orbitals |

|---|---|---|---|

| 1 | 235.4 | +15.8 | n → π* (carboxylate) |

| 2 | 210.1 | -25.2 | σ → π |

| 3 | 195.8 | +8.3 | π → π |

The solvent environment profoundly influences the structure and dynamics of ionic species. mpg.de MD simulations can explicitly model these effects by surrounding the solute with a box of solvent molecules. In aqueous solutions, water molecules are expected to form strong hydrogen bonds with the carboxylate oxygen atoms and coordinate with the lithium cation. acs.orgcore.ac.ukresearchgate.net

The nature of the solvent (polar protic, polar aprotic, or non-polar) will alter the conformational preferences and the degree of ion pairing. In highly polar solvents like water, the lithium cation and the carboxylate anion may exist as a solvent-separated ion pair, whereas in less polar solvents like tetrahydrofuran (B95107) (THF), they are more likely to form a contact ion pair. rsc.org These interactions can be quantified by calculating radial distribution functions (RDFs) from the MD trajectory, which show the probability of finding one atom at a certain distance from another. ekb.ege3s-conferences.orgmdpi.com

Table 3: Simulated Average Li⁺-Oxygen (Carboxylate) Distance and Solvation Shell Characteristics in Different Solvents from MD Simulations This table presents hypothetical data for illustrative purposes.

| Solvent | Dielectric Constant | Average Li⁺-O Distance (Å) | First Solvation Shell Water Coordination Number (around Li⁺) | Ion Pair Type |

|---|---|---|---|---|

| Water | 78.4 | 3.5 | ~4-5 | Solvent-Separated |

| DMSO | 46.7 | 2.8 | ~3-4 | Solvent-Shared |

| THF | 7.6 | 1.9 | ~1-2 | Contact Ion Pair |

Mechanistic Insights from Computational Modeling

Quantum chemical calculations are indispensable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. nih.govnih.gov

A plausible synthetic route to 3-(azetidin-1-yl)propanoic acid is the aza-Michael addition of azetidine to acrylic acid or its esters, followed by hydrolysis if an ester is used. auburn.edu The reaction involves the nucleophilic attack of the azetidine nitrogen onto the β-carbon of the activated alkene.

Computational modeling can map the potential energy surface for this reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products. The reaction pathway can be visualized using an Intrinsic Reaction Coordinate (IRC) calculation, which confirms that a calculated transition state correctly connects the reactants and products. mdpi.com Such studies can also predict the regioselectivity and stereoselectivity of derivatization reactions, such as further alkylation on the nitrogen atom. rsc.orgup.ac.zanih.gov

For any proposed reaction step, the transition state (TS) represents the maximum energy point along the reaction coordinate. youtube.com Locating the TS structure is a key goal of mechanistic studies. A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. It is a critical parameter that determines the reaction rate. A lower activation energy implies a faster reaction. DFT calculations can provide reliable estimates of activation energies for various proposed pathways, helping to identify the most likely reaction mechanism.

Table 4: Calculated Energetics for the Aza-Michael Addition of Azetidine to Acrylic Acid (DFT B3LYP/6-31+G(d,p)) This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Azetidine + Acrylic Acid | 0.0 |

| Transition State (TS) | N---C bond forming | +12.5 (Activation Energy) |

| Product | 3-(Azetidin-1-yl)propanoic acid (Zwitterion) | -22.0 (Reaction Energy) |

Compound Index

Supramolecular Interactions Involving the Lithium Cation and the Organic Anion

Cation-π Interactions

Cation-π interactions are non-covalent attractive forces between a cation and the electron-rich face of a π system, such as an aromatic ring. acs.orgwikipedia.org These interactions are significant in molecular recognition and protein structure, with binding energies comparable to hydrogen bonds. acs.org A theoretical analysis of the 3-(azetidin-1-yl)propanoate anion reveals the absence of any aromatic or extended π-electron systems. The azetidine ring is a saturated, non-aromatic heterocycle. Consequently, classical cation-π interactions between the lithium cation and the organic anion are not anticipated to be a feature of this compound's supramolecular chemistry.

Ion-Dipole Interactions

The dominant electrostatic attraction between the lithium cation and the 3-(azetidin-1-yl)propanoate anion is the ion-dipole interaction. libretexts.org This is a fundamental force between an ion and a neutral molecule or part of a molecule that possesses a permanent dipole moment. researchgate.netrsc.org In the organic anion, significant dipole moments arise from the polar bonds within its functional groups, primarily the carboxylate group (-COO⁻) and the tertiary amine of the azetidine ring.

Computational studies on similar systems, such as lithium complexes with organic carbonates and carbamates, show that the lithium cation preferentially coordinates with oxygen atoms of carbonyl or carboxylate groups. rsc.orgrsc.org For this compound, the Li⁺ ion is expected to interact strongly with the two oxygen atoms of the carboxylate group. This interaction is driven by the high negative electrostatic potential localized on these atoms. A secondary, weaker ion-dipole interaction may occur between the Li⁺ ion and the lone pair of electrons on the nitrogen atom of the azetidine ring. However, the interaction with the carboxylate group is predicted to be significantly more favorable due to the formal negative charge and the presence of two potential coordination sites.

Theoretical calculations provide estimates for the strength and geometry of these interactions. The binding energy of Li⁺ with such functional groups is substantial, indicating the formation of stable coordination complexes. rsc.org

| Interacting Group | Interaction Type | Typical Binding Energy (kcal/mol) | Typical Interaction Distance (Å) |

|---|---|---|---|

| Carboxylate (-COO⁻) | Ion-Dipole / Ion-Ion | -130 to -150 | 1.9 - 2.1 |

| Tertiary Amine (-NR₃) | Ion-Dipole | -20 to -40 | 2.0 - 2.3 |

Note: The geometric parameters in Table 2 are typical values observed in crystal structures of related compounds featuring C-H···O interactions. rsc.org

Reactivity and Mechanistic Investigations of Lithium 3 Azetidin 1 Yl Propanoic Acid

Reactivity of the Carboxylate Functionality

The carboxylate group, present as a lithium salt, is a versatile functional handle for a variety of chemical transformations. Its reactivity is centered on nucleophilic acyl substitution, where the carboxylate is converted into other carboxylic acid derivatives, and on decarboxylation reactions.

The conversion of the carboxylate group into esters, amides, and acyl halides is fundamental in synthetic organic chemistry. While the carboxylate ion itself is relatively unreactive compared to an acyl halide, it can be transformed into these derivatives through specific reagents and pathways.

Acyl Halide Formation: Direct conversion of a lithium carboxylate to an acyl halide is not a standard procedure. Typically, the corresponding carboxylic acid is treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. libretexts.org This acyl chloride can then readily react with various nucleophiles.

Esterification: Esters can be formed from the lithium carboxylate via an SN2 reaction with a primary alkyl halide. In this process, the carboxylate anion acts as a nucleophile, displacing the halide. Alternatively, the lithium salt can be protonated to the carboxylic acid, which can then undergo Fischer esterification under acidic conditions with an alcohol. libretexts.org A more direct route from the corresponding acid chloride derivative involves reaction with an alcohol, which can be a weak nucleophile, to form the ester. youtube.com

Amide Formation: The direct reaction of a carboxylate salt with an amine is generally difficult due to the basicity of the amine, which would lead to an acid-base equilibrium rather than nucleophilic attack. libretexts.org A more effective method involves first converting the carboxylate to a more reactive species, such as an acid chloride. The resulting acid chloride reacts rapidly with primary or secondary amines, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield secondary and tertiary amides, respectively. libretexts.org Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an amine. libretexts.org Furthermore, recent studies have shown that lithium amides can react with esters in an efficient transamidation process. nih.govrsc.org

Table 1: Summary of Derivative Formation from Carboxylate Functionality

| Derivative | Reagent(s) for Formation from Carboxylic Acid/Carboxylate | General Reaction Type |

|---|---|---|

| Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Nucleophilic Acyl Substitution |

| Ester | Alkyl halide (from carboxylate); Alcohol/Acid catalyst (from carboxylic acid) | SN2; Fischer Esterification |

| Amide | Acid chloride followed by amine; Amine with coupling agent (e.g., DCC) | Nucleophilic Acyl Substitution |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org For simple carboxylates, this reaction often requires high temperatures.

However, specific structural features can facilitate decarboxylation. For instance, the presence of an electron-withdrawing group at the β-position can stabilize the transition state, promoting the reaction. In the case of Lithium 3-(azetidin-1-yl)propanoic acid, the azetidine (B1206935) ring is at the β-position to the carboxylate.

Studies on other lithium carboxylates have shown that they can undergo decarboxylation under certain conditions. For example, the Kolbe electrolysis is an oxidative decarboxylation that proceeds via a radical mechanism. wikipedia.org More relevantly, some lithium carboxylates have been observed to undergo decarboxylation to introduce CO₂ which can then form a passivation film, such as lithium carbonate, on an electrode surface. xmu.edu.cn This process has been noted to suppress hydrogen evolution in aqueous electrolytes. xmu.edu.cn While specific studies on the decarboxylation of this compound are not detailed, the general principles suggest that thermal or electrochemical methods could potentially induce the loss of CO₂ from the molecule.

Reactivity of the Azetidine Nitrogen

The nitrogen atom within the four-membered azetidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. Its reactivity is significantly influenced by the inherent ring strain of the azetidine heterocycle. rsc.orgnih.gov

The azetidine nitrogen is primarily nucleophilic due to its available lone pair of electrons. youtube.com Like other secondary and tertiary amines, it can react with a wide range of electrophiles. The nucleophilicity of amines generally tracks with their basicity, meaning stronger bases are often stronger nucleophiles. masterorganicchemistry.com However, the steric hindrance around the nitrogen atom can reduce its nucleophilicity. In 3-(azetidin-1-yl)propanoic acid, the nitrogen is tertiary and part of a constrained ring system, which affects its accessibility to electrophiles.

The nitrogen atom itself is not electrophilic. Electrophilicity at nitrogen is rare and typically requires the nitrogen to be part of a system with significant electron deficiency, such as in nitro compounds or diazonium salts, which is not the case here. Any electrophilic character of the azetidine ring would be at the carbon atoms adjacent to the nitrogen, especially upon activation of the nitrogen by protonation or coordination to a Lewis acid.

The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated under various conditions. rsc.org These reactions are a key feature of azetidine chemistry, providing a pathway to more complex, functionalized acyclic amines.

Acid-mediated ring-opening is a common pathway. Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack at one of the adjacent carbon atoms. youtube.com This process can occur intramolecularly if a suitable nucleophile is present within the molecule. For instance, N-substituted azetidines with a pendant amide group have been shown to undergo acid-mediated intramolecular ring-opening. nih.gov The reaction proceeds via nucleophilic attack of the amide oxygen onto a ring carbon, leading to a rearranged product. nih.gov The choice of nucleophile and reaction conditions can direct the regioselectivity of the ring-opening. beilstein-journals.org

Table 2: Examples of Azetidine Ring-Opening Reactions

| Initiator | Nucleophile | General Outcome |

|---|---|---|

| Acid (H⁺) | External (e.g., H₂O, alcohol) or Internal (e.g., pendant amide) | Formation of a functionalized γ-amino alcohol or other substituted amine |

| Lewis Acid | Various nucleophiles | Activation of the ring towards nucleophilic attack |

| Photochemical | Ketones, Boronic Acids | Formation of intermediates that readily undergo ring-opening |

The nucleophilic nitrogen of the azetidine ring can participate in substitution reactions with various electrophiles, leading to the formation of quaternary azetidinium salts or other N-substituted derivatives.

Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in a quaternary ammonium (B1175870) salt, where the nitrogen bears a positive charge. nih.gov

Acylation: Reaction with acyl halides or anhydrides leads to the formation of an N-acylazetidinium species. This reaction is similar to alkylation but results in the nitrogen being bonded to a carbonyl carbon.

N-Arylation and other substitutions: More complex substitutions are also possible. For example, copper-catalyzed N-arylation has been used to attach aryl groups to the azetidine nitrogen. organic-chemistry.org Similarly, N-cyanomethylation can be achieved, demonstrating the versatility of the nitrogen as a nucleophilic center for forming various C-N bonds. organic-chemistry.org

These substitution reactions are fundamental for modifying the properties of the azetidine-containing molecule and for building more complex molecular architectures.

Reactions Involving the Propanoic Acid Alkyl Chain

The reactivity of the propanoic acid alkyl chain in this compound is a key area of interest for synthetic chemists, offering pathways to novel and structurally diverse molecules. The presence of the azetidine ring and the carboxylic acid moiety influences the reactivity of the alkyl chain, particularly at the α- and β-positions.

α-Functionalization of the Propanoic Acid Moiety

The α-position of the propanoic acid moiety in this compound is activated by the adjacent carboxylate group, making it susceptible to deprotonation and subsequent reaction with electrophiles. This process, known as α-functionalization, is a powerful tool for introducing a variety of substituents at this position.

The initial step involves the formation of a lithium enolate through deprotonation of the α-carbon. This is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. The resulting enolate is a potent nucleophile that can react with a range of electrophiles.

Key Research Findings:

Alkylation: The lithium enolate of 3-(azetidin-1-yl)propanoic acid derivatives can be alkylated using various alkyl halides. The choice of solvent and temperature is crucial for achieving high yields and minimizing side products.

Aldol Reactions: Condensation with aldehydes and ketones leads to the formation of β-hydroxy acid derivatives. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Michael Additions: The enolate can also participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds and extending the carbon skeleton.

Below is a representative data table illustrating the scope of α-functionalization reactions on a model system analogous to this compound.

| Electrophile | Reagent/Conditions | Product | Yield (%) |

| Methyl Iodide | LDA, THF, -78 °C | Lithium 2-methyl-3-(azetidin-1-yl)propanoate | 85 |

| Benzaldehyde | LDA, THF, -78 °C | Lithium 3-(azetidin-1-yl)-2-(hydroxy(phenyl)methyl)propanoate | 78 |

| Ethyl Acrylate (B77674) | LDA, THF, -78 °C | Lithium 2-(3-ethoxy-3-oxopropyl)-3-(azetidin-1-yl)propanoate | 72 |

Note: The data in this table is illustrative and based on general principles of α-functionalization of carboxylic acids. Specific yields for this compound may vary.

Stereoselective Transformations Along the Alkyl Chain

The development of stereoselective methods for the functionalization of the alkyl chain is of significant importance, particularly for the synthesis of chiral molecules with potential biological activity. nih.govuni-muenchen.de Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions.

One approach involves the use of a chiral auxiliary attached to the carboxylic acid, which directs the approach of the electrophile to one face of the enolate. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. Chiral ligands complexed to a metal catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. researchgate.net For instance, asymmetric hydrogenation of an unsaturated precursor can lead to a chiral 3-(azetidin-1-yl)propanoic acid derivative. acs.org

Recent Developments:

Asymmetric Alkylation: The use of chiral lithium amide bases has shown promise in the enantioselective deprotonation and subsequent alkylation of related systems.

Catalytic Asymmetric Aldol Reactions: Chiral Lewis acids can catalyze the reaction between the enolate and aldehydes to produce β-hydroxy acids with high diastereo- and enantioselectivity. researchgate.net

The table below summarizes representative stereoselective transformations on related propanoic acid systems.

| Transformation | Chiral Source | Product Configuration | Enantiomeric Excess (ee %) |

| Asymmetric Alkylation | Chiral Lithium Amide | (R)-2-methyl-3-(azetidin-1-yl)propanoic acid derivative | >90 |

| Asymmetric Aldol Reaction | Chiral Lewis Acid Catalyst | (2R,3S)-3-(azetidin-1-yl)-2-(hydroxy(phenyl)methyl)propanoic acid derivative | >95 |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | (R)-3-(azetidin-1-yl)propanoic acid derivative | >98 |

Note: This data is based on analogous systems and highlights the potential for stereoselective control. Specific results for this compound would require experimental validation.

Metal-Ion Coordination Chemistry of this compound

The presence of both a nitrogen atom within the azetidine ring and a carboxylate group gives this compound the potential to act as a chelating agent, capable of binding to various metal ions. beloit.eduresearchgate.net

Chelation Properties with Other Metal Centers

3-(Azetidin-1-yl)propanoic acid can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the azetidine ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring. researchgate.net The stability of the resulting metal complex depends on several factors, including the nature of the metal ion, the pH of the solution, and the presence of competing ligands. aub.edu.lb

Studies on analogous amino acids have shown that they can form stable complexes with a variety of transition metals, such as copper(II), nickel(II), and zinc(II). researchgate.net The formation of these complexes can be detected and characterized using techniques such as potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.

The coordinating ability of this ligand makes it a candidate for applications in areas such as:

Metal Sequestration: Removing toxic heavy metal ions from aqueous solutions.

Catalysis: As a ligand to modify the reactivity and selectivity of metal catalysts.

Bioinorganic Chemistry: As a model system for studying metal-protein interactions.

The following table provides hypothetical stability constants (log K) for the complexation of 3-(azetidin-1-yl)propanoic acid with various metal ions, based on data for similar amino acid ligands.

| Metal Ion | log K1 | log K2 |

| Cu(II) | 8.5 | 6.2 |

| Ni(II) | 6.8 | 4.5 |

| Zn(II) | 6.5 | 4.1 |

| Co(II) | 6.1 | 3.8 |

Note: These values are illustrative and represent expected trends. Actual stability constants would need to be determined experimentally.

Role of the Lithium Counterion in Directing Reactivity or Assembly

The lithium counterion in this compound is not merely a spectator ion; it plays a crucial role in the aggregation state of the compound and its reactivity. In non-polar solvents, organolithium compounds are known to form aggregates (dimers, tetramers, etc.), and the lithium ion is central to holding these structures together through coordination with the carboxylate and potentially the azetidine nitrogen.

This aggregation can significantly influence the reactivity of the α-carbon. For instance, the deprotonation of the α-position is often facilitated by the coordination of the lithium ion to the carboxylate, which increases the acidity of the α-protons. The structure of the resulting lithium enolate aggregate can also dictate the stereochemical outcome of subsequent reactions.

In the context of coordination chemistry, the lithium ion can influence the formation of larger supramolecular assemblies. It can act as a template, directing the self-assembly of the 3-(azetidin-1-yl)propanoate units into well-defined structures. The coordination preferences of the lithium ion, along with the steric and electronic properties of the ligand, will determine the final architecture of these assemblies.

Lithium 3 Azetidin 1 Yl Propanoic Acid As a Building Block in Complex Chemical Systems

Applications in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

The structure of 3-(azetidin-1-yl)propanoic acid is analogous to naturally occurring amino acids, making it an attractive component for the synthesis of non-natural amino acids and peptidomimetics. google.comnih.govyoutube.com These modified peptides are designed to mimic or modulate the biological activity of their natural counterparts, often with improved stability and pharmacokinetic properties. nih.gov

In one study, tetrapeptides containing L-azetidine-2-carboxylic acid were synthesized using solution peptide synthesis. nih.govumich.edu The resulting peptides were characterized by various spectroscopic methods to assess their secondary structure. The findings indicated that the introduction of the azetidine (B1206935) ring can alter the peptide bond orientation compared to peptides containing only proline residues. nih.govumich.edu This highlights the potential of azetidine-containing building blocks to create peptides with novel three-dimensional structures.

| Peptide Sequence | Solvent | Observed Conformation | Reference |

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis peptide bonds, left-handed helix | nih.govumich.edu |

| Boc-(L-Pro)3-L-Aze-Opcp | Chloroform/Trifluoroethanol | Both cis and trans peptide bonds | nih.govumich.edu |

Table 1: Conformational analysis of tetrapeptides containing L-azetidine-2-carboxylic acid (Aze).

The synthesis of peptidomimetic analogs of the "minimal substrate" of cAMP-dependent protein kinase (PKA), where natural amino acids were replaced by their aza-β³-analogs, demonstrated that the location of the backbone modification significantly impacts the interaction with the enzyme's active center. nih.gov This underscores the importance of the precise placement of non-natural building blocks like 3-(azetidin-1-yl)propanoic acid in designing potent and selective peptidomimetics.

Role in the Construction of Heterocyclic Architectures

The dual functionality of lithium 3-(azetidin-1-yl)propanoic acid makes it a valuable precursor for the construction of more complex heterocyclic systems. The azetidine ring can participate in ring-opening or ring-expansion reactions, while the carboxylic acid provides a handle for further functionalization or cyclization.

The azetidine motif is a core component of various spirocyclic compounds, which are of significant interest in medicinal chemistry due to their three-dimensional nature. nih.govnih.gov While direct use of this compound in these syntheses is not extensively documented, analogous structures are employed in multi-component reactions to generate complex spiro-heterocycles. For instance, the three-component reaction of isatins, allenes, and amino acids can produce spirooxindole/pyrrolidine/thiochromene scaffolds with high regio- and stereoselectivity. researchgate.net

The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. nih.gov This general approach could theoretically be adapted to derivatives of 3-(azetidin-1-yl)propanoic acid to create novel spirocyclic systems.

| Reactants | Product | Yield | Reference |

| Isatin derivatives, 1,3-diketone, hydantoin | Spiro[indeno[2′,1′:4,5]pyrrolo[1,2-c]imidazole-10,3′-indoline]-tetraone derivatives | Good | nih.gov |

| Acenaphthenequinone, sarcosine | Spiropyrrolidine derivative | Excellent | nih.gov |

| Isatin derivatives, α,β-unsaturated dienones, L-4-thiazolidinecarboxylic acid | Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one | Not specified | nih.gov |

Table 2: Examples of reactions for the synthesis of spirocyclic compounds.

Macrocyclization is a widely used strategy in drug discovery to improve the properties of small molecules and peptides. The bifunctional nature of 3-(azetidin-1-yl)propanoic acid, with its nucleophilic nitrogen and carboxylic acid, makes it a potential building block for the synthesis of macrocycles. By reacting the carboxylic acid end with a suitable functional group on another part of a molecule and subsequently using the azetidine nitrogen for ring closure, macrocyclic structures incorporating the azetidine ring could be formed.

The synthesis of sequence-defined oligothioetheramide (oligoTEA) macrocycles via a one-pot acid-catalyzed cascade reaction demonstrates the feasibility of creating diverse macrocyclic structures from modular building blocks. nih.gov While not directly involving the target compound, this approach highlights a potential pathway where azetidine-containing building blocks could be used to generate novel macrocyclic libraries with potential biological activity.

Development of Advanced Materials with Tunable Properties (Theoretical Considerations)

While the primary application of azetidine-containing building blocks has been in medicinal chemistry, their unique structural and chemical properties suggest potential for their use in the development of advanced materials. Theoretical and computational modeling can provide valuable insights into the properties of hypothetical materials derived from this compound.

Recent advancements have shown the power of computational modeling to guide the synthesis of challenging chemical structures like azetidines. mit.edu Researchers have used computational models to predict which compounds can react to form azetidines via photocatalysis, expanding the accessible range of these structures. This predictive power could be harnessed to design polymers or other materials with specific, tunable properties.

For example, polymers incorporating the 3-(azetidin-1-yl)propanoic acid monomer could be designed. Computational models could predict the resulting polymer's physical properties, such as its thermal stability, mechanical strength, or permeability, based on the monomer structure and the nature of the linkages. The azetidine ring could act as a site for cross-linking or post-polymerization modification, allowing for the fine-tuning of the material's properties. The lithium salt form could also influence the ionic conductivity of such a polymer, suggesting potential applications in solid-state electrolytes. Although currently in the realm of theoretical consideration, the use of computational chemistry to pre-screen and design materials from unique building blocks like this compound represents a promising future direction.

Polymer Synthesis utilizing the Azetidinyl Propanoic Acid Scaffold

The bifunctional nature of 3-(azetidin-1-yl)propanoic acid, containing both a secondary amine within the azetidine ring and a carboxylic acid, presents theoretical opportunities for its use as a monomer in polymerization reactions. The carboxylic acid can participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The azetidine ring itself could be involved in ring-opening polymerizations, a common reaction for strained cyclic amines, which would incorporate the entire monomer into a poly(aminocarboxylate) backbone.

However, specific studies detailing the polymerization of this compound, including reaction conditions and the properties of the resulting polymers, are not extensively documented. The performance of this monomer in creating polymers with specific thermal, mechanical, or chemical properties remains an area for future investigation.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylate group of this compound makes it a candidate for use as an organic linker in the synthesis of MOFs and other coordination polymers. The lithium cation itself can act as the metallic node, or the azetidinyl propanoic acid ligand can be used to coordinate with other metal centers.

The synthesis of lithium-based MOFs is an active area of research, with studies demonstrating their potential in various applications. For instance, some lithium MOFs exhibit dynamic structural behaviors and have been studied for their thermal stability and porosity. The incorporation of a ligand like 3-(azetidin-1-yl)propanoic acid could theoretically influence the resulting framework's topology, pore size, and chemical environment, potentially tailoring it for specific applications such as gas storage or ion conduction. Postsynthetic modifications of MOFs with lithium ions have also been shown to significantly enhance properties like ionic conductivity. Despite this, specific examples of MOFs constructed using this compound as the primary building block are not prominently featured in current research literature.

Table 1: General Properties of Lithium-Based Metal-Organic Frameworks This table presents data from representative lithium-based MOFs to illustrate typical characteristics, not specific data for frameworks using the subject compound.

| Property | Example Value/Characteristic | Source |

|---|---|---|

| Stability | Stable up to 280 °C under N₂ | |

| Behavior | Dynamic structural changes upon solvent removal/exposure | |

| Ionic Conductivity | Can be enhanced from 1.81 × 10⁻⁵ to 1.65 × 10⁻⁴ S·cm⁻¹ via lithiation |

Catalytic Applications (Theoretical and Experimental)

The application of azetidine-containing molecules in catalysis is an area of interest, particularly in asymmetric synthesis where chiral structures are used to influence the stereochemical outcome of a reaction.

Asymmetry Induction in Organic Reactions

Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereoisomer over another. Chiral ligands are crucial for this process in external asymmetric induction. While 3-(azetidin-1-yl)propanoic acid is not inherently chiral, derivatives can be synthesized with substituents on the azetidine ring, creating chiral centers.

For example, the synthesis of L-azetidine-2-carboxylic acid and its 3-substituted derivatives has been achieved through asymmetric methods. Such chiral azetidine derivatives, if used as ligands, could induce asymmetry in metal-catalyzed reactions. The strained four-membered ring conformationally constrains the ligand's structure, which can be advantageous in creating a well-defined chiral environment around a metal center. However, specific studies employing this compound or its chiral derivatives for asymmetric induction are not readily found.

Ligand Design for Metal-Catalyzed Processes

The structure of this compound contains two potential coordination sites: the nitrogen atom of the azetidine ring and the oxygen atoms of the carboxylate group. This makes it a potential bidentate ligand for a variety of metal ions. The design of ligands is a cornerstone of catalysis, enabling control over the reactivity and selectivity of metal catalysts.

Azetidinone scaffolds, which are structurally related to azetidines, have been incorporated into ligands for various applications. The specific electronic and steric properties of the azetidine ring in 3-(azetidin-1-yl)propanoic acid could be harnessed to modulate the behavior of a catalytic metal center. For instance, the nitrogen atom can act as a Lewis base to bind to the metal, while the carboxylate can form a stable chelate ring. This chelation effect could enhance the stability and activity of the resulting metal complex. The development and testing of such catalysts based on this specific ligand remain subjects for future research endeavors.